methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride
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Overview
Description
Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in various chemical and biological processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminophenol and methyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions to ensure complete conversion.
Purification: The product is then purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction is scaled up using reactors that allow for precise control of temperature and pressure, ensuring the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxide and sulfone derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving amino acid metabolism. Medicine: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-[(4-aminophenyl)methyl]benzoate: This compound has a similar structure but differs in the presence of a benzene ring instead of a sulfur atom.
Methyl 2-[(4-aminophenyl)ethoxy]acetate: This compound features an ethoxy group instead of a sulfanyl group.
Uniqueness: Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride is unique due to its sulfanyl group, which imparts distinct chemical reactivity compared to similar compounds. This reactivity makes it particularly useful in specific chemical transformations and applications.
Properties
CAS No. |
6946-13-0 |
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Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)sulfanylacetate;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)6-13-8-4-2-7(10)3-5-8;/h2-5H,6,10H2,1H3;1H |
InChI Key |
OQSLMCCNRHGTAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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